1-Azido-2-fluoro-4-nitrobenzene
Overview
Description
1-Azido-2-fluoro-4-nitrobenzene is an organic compound with the molecular formula C6H3FN4O2. It is a derivative of benzene, where the hydrogen atoms are substituted with azido, fluoro, and nitro groups. This compound is known for its reactivity and is used in various chemical and industrial applications.
Preparation Methods
The synthesis of 1-azido-2-fluoro-4-nitrobenzene typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-4-nitroaniline.
Diazotization: The aniline derivative is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Azido-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often forming triazoles through cycloaddition reactions with alkynes.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-2-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: The compound is used in bioconjugation techniques to label biomolecules, facilitating the study of biological processes.
Mechanism of Action
The mechanism of action of 1-azido-2-fluoro-4-nitrobenzene involves the generation of reactive intermediates, such as nitrenes, upon thermal or photochemical activation. These intermediates can insert into various chemical bonds, facilitating the formation of new compounds. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
1-Azido-2-fluoro-4-nitrobenzene can be compared with other similar compounds, such as:
4-Azido-1-fluoro-2-nitrobenzene: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
2-Fluoronitrobenzene: Lacks the azido group, making it less reactive in certain types of chemical reactions.
4-Fluoronitrobenzene: Another isomer with different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct reactivity and versatility in various chemical processes.
Properties
IUPAC Name |
1-azido-2-fluoro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN4O2/c7-5-3-4(11(12)13)1-2-6(5)9-10-8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMKDPYLDUIACI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10571211 | |
Record name | 1-Azido-2-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211633-85-1 | |
Record name | 1-Azido-2-fluoro-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10571211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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